Cas no 79694-17-0 (Benzo[1,2-b:4,5-b']difuran-2,6-dione,3-phenyl-7-(4-propoxyphenyl)-)

Benzo[1,2-b:4,5-b']difuran-2,6-dione,3-phenyl-7-(4-propoxyphenyl)- structure
79694-17-0 structure
Product name:Benzo[1,2-b:4,5-b']difuran-2,6-dione,3-phenyl-7-(4-propoxyphenyl)-
CAS No:79694-17-0
MF:C25H18O5
MW:398.40742
CID:573185
PubChem ID:14028792

Benzo[1,2-b:4,5-b']difuran-2,6-dione,3-phenyl-7-(4-propoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzo[1,2-b:4,5-b']difuran-2,6-dione,3-phenyl-7-(4-propoxyphenyl)-
    • 7-phenyl-3-(4-propoxyphenyl)furo[2,3-f][1]benzofuran-2,6-dione
    • Benzo1,2-b:4,5-bdifuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
    • Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
    • 79694-17-0
    • SCHEMBL8711091
    • Benzo(1,2-b:4,5-b')difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-
    • NS00022803
    • DTXSID5074632
    • Inchi: InChI=1S/C25H18O5/c1-2-12-28-17-10-8-16(9-11-17)23-19-14-20-18(13-21(19)30-25(23)27)22(24(26)29-20)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3
    • InChI Key: ITMNEINISUYYJO-UHFFFAOYSA-N
    • SMILES: CCCOC1=CC=C(C=C1)C2=C3C=C4C(=C(C(=O)O4)C5=CC=CC=C5)C=C3OC2=O

Computed Properties

  • Exact Mass: 398.11542367g/mol
  • Monoisotopic Mass: 398.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 873
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8Ų
  • XLogP3: 4.2

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